W-7 Hydrochloride

Description

Properties

IUPAC Name |

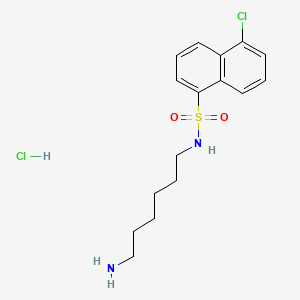

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMOSRLIFSCDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65595-90-6 (Parent) | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10210719 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-27-0 | |

| Record name | W-7 Hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

W-7 Hydrochloride's Mechanism of Action on Calmodulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-7 hydrochloride is a widely utilized cell-permeable and reversible antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of W-7 on calmodulin, detailing its binding characteristics, inhibitory effects on downstream effector proteins, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important pharmacological tool.

Introduction to Calmodulin and this compound

Calmodulin is a small, highly conserved acidic protein that functions as a primary intracellular calcium sensor in all eukaryotic cells. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of target proteins, including protein kinases, phosphatases, and phosphodiesterases. This places calmodulin at the heart of numerous signaling pathways that regulate processes such as cell proliferation, apoptosis, smooth muscle contraction, and inflammation.

This compound, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a synthetic compound that acts as a potent calmodulin antagonist. Its ability to permeate cell membranes and reversibly inhibit calmodulin has made it an invaluable tool for studying the physiological roles of calmodulin-dependent signaling.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound exerts its effect is through the competitive inhibition of calmodulin. In the presence of calcium, calmodulin exposes hydrophobic pockets on its surface, which are the binding sites for its target enzymes.[1] W-7 binds to these same hydrophobic pockets, thereby preventing the binding of calmodulin's natural target proteins.[1] This competitive binding is the basis for its inhibitory action on calmodulin-dependent enzymes.

Structural studies using multidimensional NMR spectroscopy have revealed that one molecule of W-7 binds to each of the two domains (N- and C-terminal) of calcium-bound calmodulin.[1] The chloronaphthalene ring of W-7 inserts into the deep hydrophobic pocket of each domain, interacting with methionine methyl groups and other aliphatic or aromatic side chains.[1] This direct competition for the target binding site is the molecular basis for W-7's antagonism.

Quantitative Analysis of this compound's Interaction with Calmodulin and its Targets

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the specific calmodulin-dependent enzyme being assayed and the experimental conditions.

| Target Enzyme | Parameter | Value (µM) | Experimental Conditions | Reference(s) |

| Ca²⁺/Calmodulin-dependent Phosphodiesterase | IC₅₀ | 28 | Not specified | [2] |

| Ca²⁺/Calmodulin-dependent Phosphodiesterase | Kᵢ | 300 | Competitive inhibition | [2] |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 51 | Not specified | [2] |

Impact on Downstream Signaling Pathways

By inhibiting the Ca²⁺/calmodulin complex, this compound disrupts numerous downstream signaling pathways. The most well-characterized of these are the phosphodiesterase and myosin light chain kinase pathways.

Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1)

Calmodulin-dependent phosphodiesterase (PDE1) is an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Activation of PDE1 by the Ca²⁺/calmodulin complex leads to a decrease in intracellular cyclic nucleotide levels. W-7 competitively inhibits the activation of PDE1 by calmodulin, leading to an accumulation of cAMP and cGMP.

Figure 1: W-7 Inhibition of PDE1 Activation

Inhibition of Myosin Light Chain Kinase (MLCK)

Myosin light chain kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction. The Ca²⁺/calmodulin complex activates MLCK, which then phosphorylates the regulatory light chain of myosin, leading to actin-myosin cross-bridge cycling and muscle contraction. W-7's inhibition of calmodulin prevents the activation of MLCK, resulting in smooth muscle relaxation.

Figure 2: W-7 Inhibition of MLCK Activation

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with calmodulin.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the ability of W-7 to inhibit the calmodulin-dependent hydrolysis of cAMP or cGMP by PDE1.

Materials:

-

Purified calmodulin

-

Purified bovine brain PDE1

-

This compound stock solution (in DMSO or water)

-

[³H]-cAMP or [³H]-cGMP

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂

-

Stop Solution: 0.5 M HCl

-

Dowex 1-X8 resin

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a fixed concentration of calmodulin (e.g., 1 µg), and varying concentrations of this compound.

-

Add a fixed amount of PDE1 (e.g., 0.1 unit) to each tube.

-

Pre-incubate the mixtures at 30°C for 5 minutes.

-

Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP to a final concentration of 1 µM.

-

Incubate at 30°C for 10 minutes.

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to a Dowex 1-X8 column to separate the product ([³H]-AMP or [³H]-GMP) from the unreacted substrate.

-

Elute the product and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each W-7 concentration and determine the IC₅₀ value.

References

An In-depth Technical Guide to the Discovery and Synthesis of W-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-7 Hydrochloride, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a potent and selective calmodulin (CaM) antagonist that has become an invaluable tool in cellular biology and pharmacology research. Its ability to permeate cell membranes and reversibly inhibit Ca²⁺/calmodulin-regulated enzymes has facilitated the elucidation of numerous calcium-dependent signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a structured summary of its quantitative pharmacological data. Furthermore, critical signaling pathways affected by this compound are visualized using Graphviz diagrams to provide a clear and concise understanding of its molecular interactions.

Discovery and Chemical Profile

This compound was first described by Hiroyoshi Hidaka and colleagues in the late 1970s as a novel vascular relaxing agent. Subsequent research revealed its primary mechanism of action as a potent antagonist of calmodulin, a ubiquitous intracellular Ca²⁺ receptor that mediates a vast array of cellular processes.

Chemical Structure:

Chemical Formula: C₁₆H₂₁ClN₂O₂S · HCl

Molecular Weight: 377.33 g/mol

CAS Number: 61714-27-0

Synthesis of this compound

The synthesis of this compound involves a two-step process: the formation of the sulfonamide bond followed by conversion to its hydrochloride salt. The key starting materials are 5-chloro-1-naphthalenesulfonyl chloride and 1,6-diaminohexane.

Experimental Protocol: Synthesis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide

Materials:

-

5-chloro-1-naphthalenesulfonyl chloride

-

1,6-diaminohexane

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Chloroform/methanol mixture

Procedure:

-

Dissolve 5-chloro-1-naphthalenesulfonyl chloride in anhydrous diethyl ether.

-

In a separate flask, dissolve a molar excess of 1,6-diaminohexane in anhydrous diethyl ether.

-

Slowly add the solution of 5-chloro-1-naphthalenesulfonyl chloride to the 1,6-diaminohexane solution with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours. A precipitate will form.

-

Filter the reaction mixture to remove the precipitate (1,6-diaminohexane hydrochloride).

-

Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide by silica gel column chromatography using a chloroform/methanol gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent.

Experimental Protocol: Conversion to Hydrochloride Salt

Materials:

-

N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether (ethereal HCl)

Procedure:

-

Dissolve the purified N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide in a minimal amount of anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of ethereal HCl to the solution with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Mechanism of Action

This compound exerts its biological effects primarily by acting as a competitive antagonist of calmodulin. In the presence of elevated intracellular calcium (Ca²⁺), calmodulin undergoes a conformational change, enabling it to bind to and activate a variety of target enzymes. W-7 binds to the hydrophobic pocket of Ca²⁺-activated calmodulin, preventing its interaction with and subsequent activation of these target proteins.

Inhibition of Calmodulin-Dependent Enzymes

Two of the most well-characterized targets of W-7's inhibitory action are Ca²⁺/calmodulin-dependent phosphodiesterase (PDE1) and myosin light chain kinase (MLCK).

-

Phosphodiesterase 1 (PDE1): By inhibiting PDE1, W-7 prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent activation of downstream signaling pathways.

-

Myosin Light Chain Kinase (MLCK): Inhibition of MLCK by W-7 prevents the phosphorylation of myosin light chains, a critical step in smooth muscle contraction, leading to vasodilation.

Quantitative Pharmacological Data

The inhibitory effects of this compound have been quantified against its primary targets and various cell lines. This data is crucial for designing experiments and understanding its potency.

| Target/Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Enzymes | |||

| Ca²⁺/Calmodulin-dependent Phosphodiesterase (PDE1) | Enzyme Activity Assay | 28 | [1] |

| Myosin Light Chain Kinase (MLCK) | Enzyme Activity Assay | 51 | [1] |

| Human Multiple Myeloma Cell Lines | |||

| RPMI 8226 | WST-8 Cell Proliferation Assay | ~45-60 | |

| U266 | WST-8 Cell Proliferation Assay | ~45-60 | |

| MM1.S | WST-8 Cell Proliferation Assay | ~45-60 | |

| Other Cell Lines | |||

| Chinese Hamster Ovary (CHO-K1) | Cell Proliferation Assay | 25 (arrests growth) | [1] |

Biological Effects and Applications in Research

This compound's ability to antagonize calmodulin has made it a valuable tool for investigating a wide range of Ca²⁺-dependent cellular processes.

Induction of Apoptosis

W-7 has been shown to induce apoptosis in various cancer cell lines, particularly in human multiple myeloma cells. This is mediated through caspase activation, an increase in intracellular calcium levels, and depolarization of the mitochondrial membrane potential.

Cell Cycle Arrest

A key effect of W-7 is the induction of cell cycle arrest at the G1/S boundary phase.[1] This is achieved by downregulating cyclins and upregulating the cyclin-dependent kinase inhibitor p21cip1.

Antitumor and Vascular Relaxing Activity

In vivo studies have demonstrated that W-7 can significantly reduce tumor growth in murine models of multiple myeloma.[1] Its inhibitory effect on MLCK also contributes to its vascular relaxing properties.

Detailed Experimental Protocols

Cell Proliferation Assay (WST-8 Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., RPMI 8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO or water)

-

96-well microplates

-

WST-8 assay reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with the same concentration of vehicle) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound.

Ca²⁺/Calmodulin-Dependent Phosphodiesterase (PDE1) Signaling Pathway

Caption: Inhibition of the Ca²⁺/Calmodulin-PDE1 pathway by this compound.

Ca²⁺/Calmodulin-Myosin Light Chain Kinase (MLCK) Signaling Pathway

Caption: Inhibition of the Ca²⁺/Calmodulin-MLCK pathway by this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of Ca²⁺/calmodulin-mediated signaling. Its well-defined mechanism of action, coupled with its cell permeability and reversible inhibitory effects, allows for precise dissection of complex cellular pathways. This guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a comprehensive summary of the discovery, synthesis, and biological activities of this important calmodulin antagonist. Further research into the therapeutic potential of W-7 and its derivatives, particularly in the context of cancer and vascular diseases, is warranted.

References

A Technical Guide to the Structural Analysis of the W-7 Hydrochloride and Calmodulin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the complex formed between calmodulin (CaM), a pivotal calcium-binding protein, and W-7 hydrochloride, a well-characterized calmodulin antagonist. Understanding the intricacies of this interaction is crucial for the development of therapeutic agents targeting calmodulin-mediated signaling pathways. This document delves into the quantitative binding data, detailed experimental methodologies, and the structural basis for molecular recognition, offering valuable insights for researchers in cellular biology and drug discovery.

Introduction to Calmodulin and W-7

Calmodulin is a highly conserved, calcium-modulated protein that plays a central role as a primary transducer of calcium signals in all eukaryotic cells.[1] Upon binding Ca2+, calmodulin undergoes a conformational change that enables it to bind to and regulate the activity of a wide array of target enzymes, ion channels, and other proteins.[2] This regulation is fundamental to numerous cellular processes.

This compound, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, is a cell-permeable antagonist of calmodulin.[2] By binding to calmodulin, W-7 competitively inhibits the activation of CaM-dependent enzymes, making it an invaluable tool for studying the physiological functions of calmodulin and a lead compound for the design of more potent and specific inhibitors.[3]

Structural Overview of the Calmodulin-W-7 Complex

The solution structure of the calcium-bound calmodulin complexed with W-7 has been determined using multidimensional nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] The structure reveals that one molecule of W-7 binds to each of the two globular domains (N-terminal and C-terminal) of calmodulin.[3][4][5]

Binding occurs in a deep hydrophobic pocket within each domain, the same site responsible for binding to target enzymes like myosin light chain kinases (MLCKs) and CaM kinase II.[3][4] The chloronaphthalene ring of W-7 is a key feature in this interaction, inserting into the hydrophobic pocket and interacting with several methionine methyl groups and other aliphatic or aromatic side chains.[3][4][5] A notable structural feature is the difference in the orientation of the W-7 naphthalene ring between the two domains; the ring in the N-terminal pocket is rotated by approximately 40 degrees relative to its orientation in the C-terminal pocket.[3][4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the interaction between W-7 and calmodulin, as well as its effects on CaM-dependent enzymes.

Table 1: Binding and Inhibitory Constants of W-7

| Parameter | Value | Target | Notes |

|---|---|---|---|

| Ki | 11 µM | Calmodulin | [2] |

| Ki | 70 µM | Troponin C | Lower affinity compared to calmodulin.[2] |

| Ki | 300 µM | Myosin Light Chain Kinase | Lower affinity compared to calmodulin.[2] |

| IC50 | 28 µM | Ca2+-calmodulin-dependent phosphodiesterase | [6][7][8] |

| IC50 | 51 µM | Myosin Light Chain Kinase |[6][7][8] |

Table 2: Structural Information for the Calmodulin/W-7 Complex

| PDB ID | 1MUX |

|---|---|

| Method | Solution NMR |

| Total Structure Weight | 17.56 kDa |

| Modeled Residue Count | 148 |

| Source Organism | Xenopus laevis |

| Ligand | W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) |

Experimental Protocols

The primary method used for the elucidation of the CaM/W-7 complex structure was multidimensional NMR spectroscopy.[3][4][5]

Methodology: Multidimensional NMR Spectroscopy

-

Protein Expression and Purification: Recombinant calmodulin is typically overexpressed in E. coli and purified using standard chromatographic techniques. For NMR studies, the protein is often isotopically labeled with 15N and/or 13C by growing the bacteria in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

-

Sample Preparation: The purified, isotopically labeled CaM is buffer-exchanged into an NMR-compatible buffer containing Ca2+ to ensure the protein is in its calcium-bound state. A stoichiometric amount of this compound is then added to form the complex.

-

NMR Data Acquisition: A series of multidimensional NMR experiments are performed on high-field NMR spectrometers. These experiments are designed to establish through-bond and through-space correlations between different nuclei in the protein-ligand complex.

-

Spectral Assignment and Structure Calculation: The resulting NMR spectra are processed and analyzed to assign the chemical shifts of the backbone and side-chain atoms. Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, which provide information about protons that are close in space (typically < 5 Å). These experimental restraints are then used in computational algorithms to calculate an ensemble of structures that are consistent with the NMR data.

-

Structure Validation: The final ensemble of structures is validated using a variety of quality-checking tools to assess its geometric quality and agreement with the experimental data.

Proton NMR (1H-NMR) has also been utilized to study the conformational changes in calmodulin upon binding to Ca2+ and W-7.[9][10] These studies have shown that W-7 affects the resonances of specific amino acid residues, particularly those with hydrophobic side chains located in or near the calcium-binding sites, providing further evidence for the location of the W-7 binding pockets.[10]

Signaling Pathways and Mechanism of Inhibition

W-7 functions as a competitive inhibitor of calmodulin's interaction with its target enzymes.[3] In the presence of elevated intracellular Ca2+, calmodulin binds calcium and exposes its hydrophobic binding pockets. These pockets are then recognized by the calmodulin-binding domains of target proteins, leading to their activation. W-7 competes with these target proteins for the same binding sites on calmodulin, thereby preventing the activation of the downstream enzyme.

Caption: W-7 competitively inhibits the activation of target enzymes by calmodulin.

Experimental and Logical Workflows

The determination of the solution structure of the CaM/W-7 complex follows a standardized workflow. The diversity in molecular recognition by calmodulin can also be represented logically.

Caption: Workflow for NMR-based structure determination of the CaM/W-7 complex.

References

- 1. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. H-NMR studies of calmodulin: the effect of W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) and Ca2+ on conformational changes of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-NMR studies of calmodulin: the modifying effect of W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) on the calcium-induced conformational changes of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

W-7 Hydrochloride: An In-depth Technical Guide to its Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-7 hydrochloride is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and reversible antagonist of calmodulin (CaM). By binding to CaM in a calcium-dependent manner, W-7 inhibits the activation of a multitude of CaM-dependent enzymes and signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound on intracellular calcium signaling, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and muscle contraction. The cellular effects of Ca²⁺ are primarily mediated by calcium-binding proteins, with calmodulin (CaM) being one of the most important and well-characterized. Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a diverse range of target proteins, including protein kinases, phosphatases, and phosphodiesterases.

This compound, chemically known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a widely used pharmacological tool to investigate the roles of CaM in cellular signaling. Its ability to permeate cell membranes and specifically antagonize CaM makes it an invaluable inhibitor for dissecting Ca²⁺/CaM-dependent pathways. This guide will delve into the core aspects of W-7's effects on intracellular calcium signaling.

Mechanism of Action

The primary mechanism of action of this compound is its direct binding to calmodulin in a Ca²⁺-dependent manner. This interaction prevents CaM from activating its downstream target enzymes. Two molecules of W-7 have been shown to bind to each molecule of CaM, specifically within its calcium-binding domains, thereby blocking the conformational changes necessary for target protein interaction.[1]

The major downstream targets inhibited by W-7's antagonism of calmodulin include:

-

Ca²⁺/Calmodulin-Dependent Phosphodiesterase (PDE): W-7 competitively inhibits this enzyme, leading to an increase in intracellular cyclic nucleotide (cAMP and cGMP) levels.[2][3]

-

Myosin Light Chain Kinase (MLCK): Inhibition of MLCK by W-7 prevents the phosphorylation of myosin light chains, leading to the relaxation of smooth muscle and effects on cell motility and division.[2]

-

Other CaM-Dependent Enzymes: W-7 can also affect the activity of other enzymes regulated by CaM, such as certain protein kinases and phosphatases.

Quantitative Data

The inhibitory potency of this compound has been quantified against several key targets. The following tables summarize the available quantitative data.

Table 1: Inhibitory Constants (Ki) of this compound

| Target | Ki (μM) | Organism/System |

| Calmodulin | 11 | Bovine Brain |

| Troponin C | 70 | Rabbit Skeletal Muscle |

| Myosin Light Chain Kinase | 300 | Chicken Gizzard |

| Ca²⁺/Calmodulin-Dependent Phosphodiesterase | 300 | Bovine Brain |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound

| Target Enzyme | IC50 (μM) |

| Ca²⁺/Calmodulin-Dependent Phosphodiesterase | 28 |

| Myosin Light Chain Kinase | 51 |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of this compound action on intracellular calcium signaling.

Caption: Experimental workflow for measuring intracellular calcium changes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes how to measure changes in intracellular Ca²⁺ concentration in response to a stimulus in the presence or absence of W-7 using the ratiometric fluorescent dye Fura-2 AM.

Materials:

-

Cells of interest (e.g., HeLa, CHO, or primary cells)

-

Cell culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Agonist to induce Ca²⁺ release (e.g., ATP, carbachol)

-

Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Seeding: Seed cells onto a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye.

-

W-7 Incubation:

-

Prepare different concentrations of this compound in HBSS from the stock solution. Include a vehicle control (DMSO at the same final concentration as the W-7 samples).

-

Add the W-7 or vehicle solutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Record a baseline fluorescence reading for a few cycles.

-

Inject the agonist into the wells and immediately start recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Compare the Ca²⁺ response in W-7 treated cells to the vehicle-treated control cells.

-

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to measure the inhibitory effect of W-7 on Ca²⁺/CaM-dependent PDE activity.

Materials:

-

Purified Ca²⁺/CaM-dependent PDE

-

Calmodulin

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)

-

³H-cAMP (radioactive substrate)

-

5'-Nucleotidase (from snake venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, calmodulin, and the desired concentration of this compound or vehicle.

-

Enzyme Addition: Add the purified PDE to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding ³H-cAMP. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes.

-

Convert AMP to Adenosine: Cool the tubes and add 5'-nucleotidase to convert the ³H-AMP product to ³H-adenosine. Incubate for 10-20 minutes at 30°C.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted ³H-cAMP will bind to the resin, while the ³H-adenosine product will pass through.

-

Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of ³H-adenosine produced, which is directly proportional to the PDE activity. Determine the IC50 value of W-7 by plotting the percentage of inhibition against the log of the W-7 concentration.

Myosin Light Chain Kinase (MLCK) Activity Assay

This protocol describes how to measure the inhibitory effect of W-7 on MLCK activity.

Materials:

-

Purified MLCK

-

Calmodulin

-

Myosin light chains (as substrate)

-

This compound

-

Assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

[γ-³²P]ATP (radioactive ATP)

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, calmodulin, myosin light chains, and the desired concentration of this compound or vehicle.

-

Enzyme Addition: Add the purified MLCK to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 5-15 minutes).

-

Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unreacted [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of ³²P incorporated into the myosin light chains is a measure of MLCK activity.

-

Data Analysis: Calculate the MLCK activity and determine the IC50 value of W-7 as described for the PDE assay.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol allows for the detection of apoptosis induced by W-7 using flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

-

FITC-negative/PI-negative cells are live.

-

FITC-positive/PI-negative cells are in early apoptosis.

-

FITC-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to W-7 treatment.

Materials:

-

Cells of interest

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a desired duration (e.g., 24 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of Ca²⁺/calmodulin-mediated signaling pathways. Its well-characterized inhibitory effects on key enzymes like phosphodiesterase and myosin light chain kinase provide a means to dissect the complex roles of intracellular calcium in a multitude of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize W-7 in their studies and to further unravel the intricacies of calcium signaling. As with any pharmacological inhibitor, careful consideration of potential off-target effects and appropriate control experiments are essential for the accurate interpretation of results.

References

W-7 Hydrochloride: An In-Depth Technical Guide to Probing Calmodulin-Dependent Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of W-7 hydrochloride, a widely used pharmacological tool for investigating the multifaceted roles of calmodulin (CaM) in cellular signaling. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the core signaling pathways influenced by this inhibitor.

Introduction to this compound

This compound, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin.[1] By binding to CaM, W-7 prevents the conformational changes induced by calcium (Ca²⁺), thereby inhibiting the activation of a multitude of CaM-dependent enzymes and downstream signaling cascades.[2] This property makes W-7 an invaluable probe for dissecting the intricate network of CaM-mediated cellular processes, including but not limited to, cell proliferation, apoptosis, smooth muscle contraction, and neuronal signaling.[1][3]

Mechanism of Action

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ fluctuations. Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a diverse array of target proteins.

W-7 exerts its inhibitory effects by binding to the hydrophobic pockets of Ca²⁺-bound calmodulin.[2] This interaction is competitive with the binding of CaM-dependent enzymes, such as myosin light chain kinase (MLCK) and Ca²⁺/calmodulin-dependent phosphodiesterase (PDE).[2] By occupying these binding sites, W-7 effectively prevents the activation of these and other downstream effectors, thus disrupting the propagation of Ca²⁺/CaM-mediated signals. The binding of W-7 to calmodulin is reversible, allowing for the controlled study of CaM-dependent events.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical, chemical, and pharmacological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | [3] |

| Molecular Formula | C₁₆H₂₁ClN₂O₂S · HCl | [4] |

| Molecular Weight | 377.33 g/mol | [5] |

| CAS Number | 61714-27-0 | [4] |

| Appearance | Off-white crystalline solid | [6] |

| Solubility | Soluble in water (with gentle warming), DMSO, and warm ethanol. | [7] |

Table 2: Pharmacological Data of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | Ca²⁺-Calmodulin-dependent Phosphodiesterase | 28 µM | [7][8] |

| IC₅₀ | Myosin Light Chain Kinase (MLCK) | 51 µM | [7][8] |

| Kᵢ | Calmodulin (CaM) | 11 µM | |

| Kᵢ | Troponin C | 70 µM | |

| Kᵢ | Myosin Light Chain Kinase (MLCK) | 300 µM | |

| Kᵢ | Ca²⁺/Calmodulin-dependent Phosphodiesterase | 300 µM | [8] |

Key Calmodulin-Dependent Signaling Pathways Probed by W-7

W-7 is instrumental in elucidating the roles of several critical CaM-dependent signaling pathways. The following diagrams, generated using the DOT language, illustrate the core components and relationships within these pathways.

Ca²⁺/Calmodulin-Dependent Kinase II (CaMKII) Pathway

CaMKII is a multifunctional serine/threonine kinase that plays a pivotal role in processes such as synaptic plasticity, gene expression, and cell cycle regulation.[9] Its activation is a key event downstream of Ca²⁺/CaM signaling.

Calcineurin-NFAT Signaling Pathway

Calcineurin, a Ca²⁺/CaM-dependent phosphatase, is a key regulator of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is crucial for immune responses and development.[10]

Calmodulin-Sensitive Adenylyl Cyclase Pathway

Certain isoforms of adenylyl cyclase (AC), the enzyme responsible for cAMP production, are directly modulated by the Ca²⁺/CaM complex, creating a crucial intersection between Ca²⁺ and cAMP signaling pathways.[6][11]

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Calmodulin-Binding Assay

This protocol describes a method to assess the direct interaction of W-7 with calmodulin.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of biotinylated calmodulin in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂).

-

Prepare serial dilutions of this compound in the same buffer.

-

-

Binding Reaction:

-

In microcentrifuge tubes, mix a fixed concentration of biotinylated calmodulin with varying concentrations of this compound.

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

-

-

Capture of Biotinylated Calmodulin:

-

Add streptavidin-coated agarose or magnetic beads to each tube.

-

Incubate for 30-60 minutes at 4°C with gentle agitation to allow the beads to bind to the biotinylated calmodulin.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Carefully remove the supernatant.

-

Wash the beads three times with the binding buffer to remove unbound W-7 and other components.

-

-

Elution and Quantification:

-

Elute the bound calmodulin from the beads using an elution buffer containing a high concentration of a non-biotinylated competitor or by changing the pH.

-

Quantify the amount of eluted calmodulin. If using radiolabeled W-7, scintillation counting can be used to determine the amount of bound inhibitor.

-

-

Data Analysis:

-

Plot the amount of bound W-7 as a function of its concentration and fit the data to a saturation binding curve to determine the binding affinity (Kᵢ).

-

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to measure the inhibitory effect of W-7 on Ca²⁺/CaM-dependent phosphodiesterase activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂).

-

Prepare a stock solution of the PDE substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, a fixed concentration of purified Ca²⁺/CaM-dependent PDE, and calmodulin.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 30°C for 10-15 minutes.

-

Initiate the reaction by adding the cyclic nucleotide substrate.

-

-

Measurement of PDE Activity:

-

The activity of PDE can be measured using various methods, including:

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of W-7.

-

Plot the percentage of inhibition against the logarithm of the W-7 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Myosin Light Chain Kinase (MLCK) Assay

This protocol provides a framework for assessing the inhibitory effect of W-7 on MLCK activity.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 µM calmodulin).

-

Prepare a stock solution of the MLCK substrate, purified myosin light chain (MLC).

-

Prepare a stock solution of ATP, including [γ-³²P]ATP for radiometric detection.

-

Prepare serial dilutions of this compound.

-

-

Kinase Reaction:

-

In microcentrifuge tubes, combine the assay buffer, purified MLCK, and MLC substrate.

-

Add varying concentrations of this compound.

-

Pre-incubate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Separate the phosphorylated MLC from unreacted ATP by SDS-PAGE.

-

Visualize and quantify the phosphorylated MLC using autoradiography or a phosphorimager. Alternatively, non-radioactive methods such as ELISA-based assays can be used.[15]

-

-

Data Analysis:

-

Quantify the amount of phosphorylated MLC in each reaction.

-

Calculate the percentage of MLCK inhibition for each W-7 concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the W-7 concentration.

-

Cell-Based Assay for CaM-Dependent Signaling

This protocol describes a general approach to investigate the effects of W-7 on a CaM-dependent cellular process, such as cell proliferation.

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells of interest in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO or saline).[4]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cellular Response:

-

Cell Proliferation: Measure cell viability and proliferation using assays such as MTT, XTT, or by direct cell counting.

-

Apoptosis: Assess apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.[3]

-

Gene Expression: Analyze changes in the expression of target genes using RT-qPCR or Western blotting.

-

Calcium Imaging: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to monitor intracellular calcium dynamics in response to stimuli in the presence or absence of W-7.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Determine the dose-dependent effect of W-7 on the measured cellular response and calculate relevant parameters such as the EC₅₀ or IC₅₀.

-

Conclusion

This compound remains a cornerstone tool for researchers investigating the complex and vital roles of calmodulin in cellular physiology and pathophysiology. Its ability to selectively and reversibly inhibit CaM-dependent pathways provides a powerful means to dissect signaling cascades and identify potential therapeutic targets. This guide offers a foundational resource for the effective application of W-7 in the laboratory, from understanding its fundamental properties to implementing robust experimental protocols and visualizing its impact on key signaling networks. As with any pharmacological inhibitor, careful experimental design and interpretation are paramount to generating meaningful and reproducible data.

References

- 1. Regulation and role of adenylyl cyclase isoforms. | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

- 5. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 10. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. content.abcam.com [content.abcam.com]

- 15. promega.com [promega.com]

Initial Studies of W-7 Hydrochloride in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies investigating the therapeutic potential of W-7 Hydrochloride in multiple myeloma (MM) models. This compound, a known calmodulin antagonist, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis and cell cycle arrest. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

Core Findings and Data Presentation

This compound has been shown to inhibit the proliferation of various human multiple myeloma cell lines in a dose-dependent manner.[1] The primary mechanisms of action include the induction of G1 phase cell cycle arrest and apoptosis.[1][2] In vivo studies using a murine xenograft model of human MM have also demonstrated significant inhibition of tumor growth.[1][2]

In Vitro Efficacy

| Cell Line | Assay | Endpoint | Result | Reference |

| RPMI 8226 | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition observed. | [1] |

| Various Human MM Cell Lines | Cell Cycle Analysis | G1 Phase Arrest | Induced by this compound treatment. | [1][3] |

| Various Human MM Cell Lines | Apoptosis Assay | Caspase Activation | Induced by this compound treatment. | [1][2] |

| CHO-K1 | Cell Cycle Analysis | G1/S Boundary Arrest | 25 µM W-7 arrested cell growth. | [1][2] |

In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| Female BALB/c nu mice with RPMI 8226 xenografts | 3 mg/kg this compound, intraperitoneal injection, 5 consecutive days/week | Significantly reduced tumor growth. | [1][2] |

Mechanism of Action

This compound exerts its anti-myeloma effects through a multi-faceted mechanism targeting key cellular processes. As a calmodulin antagonist, it inhibits Ca2+-calmodulin-dependent enzymes, including phosphodiesterase and myosin light chain kinase.[1][2][4] This interference with calcium signaling pathways contributes to its anti-proliferative and pro-apoptotic effects.

Key Signaling Pathways Affected

-

Cell Cycle Regulation: this compound induces G1 phase cell cycle arrest by downregulating cyclins and upregulating the cyclin-dependent kinase inhibitor p21cip1.[1][2]

-

Apoptosis Induction: The compound triggers apoptosis through caspase activation. This process is partly mediated by an increase in intracellular calcium levels, depolarization of the mitochondrial membrane, and inhibition of STAT3 phosphorylation, which in turn leads to the downregulation of the anti-apoptotic protein Mcl-1.[1][2]

Below are diagrams illustrating the key signaling pathways and the proposed mechanism of action of this compound in multiple myeloma cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these initial findings. The following sections outline the methodologies employed in the key experiments.

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay

-

Seeding: MM cells are seeded into 96-well plates at a specified density.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Incubation: Plates are incubated for a designated period (e.g., 48 hours).

-

Analysis: Cell viability is assessed using a standard method such as the MTT assay, where the absorbance is measured at a specific wavelength.

Cell Cycle Analysis

-

Treatment: Cells are treated with this compound for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay

-

Treatment: MM cells are treated with this compound.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

-

Western Blot for Caspases: Whole-cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies against cleaved caspases (e.g., cleaved caspase-3) and a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model

-

Cell Implantation: Female BALB/c nude mice are subcutaneously injected with a suspension of human MM cells (e.g., RPMI 8226).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound (e.g., 3 mg/kg) on a specified schedule (e.g., 5 consecutive days per week). The control group receives vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for W-7 Hydrochloride in Myosin Light Chain Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 Hydrochloride is a cell-permeable and reversible calmodulin (CaM) antagonist that serves as a valuable tool for studying the roles of Ca²⁺/calmodulin-mediated signaling pathways. By binding to calmodulin, this compound prevents its interaction with and activation of target enzymes, including Myosin Light Chain Kinase (MLCK). This inhibition of MLCK activity, which is crucial for the phosphorylation of myosin light chains, subsequently blocks the initiation of smooth muscle contraction and other cellular processes dependent on actomyosin contractility. These application notes provide detailed protocols for utilizing this compound to inhibit MLCK and assess the downstream cellular consequences.

Mechanism of Action

This compound exerts its inhibitory effect on Myosin Light Chain Kinase through its role as a calmodulin antagonist. The activation of MLCK is dependent on its binding to the Ca²⁺-calmodulin complex. This compound competitively binds to the hydrophobic pocket of calmodulin in a Ca²⁺-dependent manner, preventing the formation of the active Ca²⁺/calmodulin/MLCK complex. This disruption of the signaling cascade leads to a decrease in the phosphorylation of the myosin regulatory light chain, thereby inhibiting actomyosin contraction and related cellular functions.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects on MLCK and other related cellular activities.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value | Ki Value | Species/Assay Conditions |

| Myosin Light Chain Kinase (MLCK) | 51 µM | Not Reported | Ca²⁺/calmodulin-dependent |

| Ca²⁺/calmodulin-dependent phosphodiesterase | 28 µM | 300 µM | Competitive inhibition |

Data sourced from MedchemExpress and Tocris Bioscience.[1][2]

Table 2: Exemplary Cellular Effects of this compound

| Cell Type | Concentration | Incubation Time | Observed Effect |

| Chinese Hamster Ovary (CHO-K1) cells | 25 µM | Not Reported | Arrests cell growth at the G1/S boundary of the cell cycle.[1] |

| Human Multiple Myeloma cell lines | Not Specified | Not Reported | Dose-dependent inhibition of cell proliferation.[1] |

| Smooth Muscle | 100 µM | 1 minute (pre-incubation) | Inhibition of carbachol-induced increase in myosin light chain phosphorylation and smooth muscle contraction.[1] |

| Mouse Lung Carcinoma 3LL cells | Not Specified | Not Reported | Inhibition of cell attachment to fibronectin. |

Signaling Pathway

The following diagram illustrates the signaling pathway leading to MLCK activation and its inhibition by this compound.

References

Application Notes and Protocols for W-7 Hydrochloride in Live-Cell Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 Hydrochloride is a cell-permeable naphthalenesulfonamide derivative that acts as a selective antagonist of calmodulin (CaM).[1][2][3][4] Calmodulin is a highly conserved, calcium-sensitive protein that plays a pivotal role in numerous cellular processes by acting as a primary sensor of intracellular Ca2+ levels.[3][5][6] By binding to and inhibiting CaM, this compound effectively blocks the activation of CaM-dependent enzymes, such as Ca2+/calmodulin-dependent phosphodiesterase and myosin light chain kinase (MLCK).[1][2][3] This inhibition disrupts various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, and relaxation of smooth muscle.[1][7] These properties make this compound a valuable tool for investigating the role of Ca2+/CaM signaling in live cells.

These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments to study a range of cellular dynamics, including cytoskeletal organization, cell motility, and apoptosis.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 28 µM | Ca2+-calmodulin-dependent phosphodiesterase | [1][3][8] |

| IC50 | 51 µM | Myosin light chain kinase (MLCK) | [1][3][8] |

| Ki | 11 µM | Calmodulin | [4] |

| Ki | 70 µM | Troponin C | [4] |

| Ki | 300 µM | Myosin light chain kinase (MLCK) | [4] |

| Effective Concentration | 25 µM | G1/S phase cell cycle arrest in CHO-K1 cells | [1][8] |

| Solubility | 250 mg/mL in DMSO | [2] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Calcium-Calmodulin signaling pathway. The following diagram illustrates this process.

Caption: this compound inhibits the active Ca²⁺/Calmodulin complex, preventing the activation of downstream target proteins and subsequent cellular responses.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cytoskeletal Dynamics Following this compound Treatment

This protocol describes the use of this compound to observe its effects on the actin cytoskeleton in real-time using fluorescence microscopy.

Materials:

-

Mammalian cell line expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Glass-bottom imaging dishes or plates

-

Live-cell imaging microscope system with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

One to two days prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂).

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.77 mg of this compound (MW: 377.33 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C, protected from light.[2]

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 10-100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental question.

-

-

Live-Cell Imaging Setup:

-

Turn on the live-cell imaging microscope and allow the system to equilibrate. Set the environmental chamber to 37°C and 5% CO₂.

-

Place the imaging dish with the cells on the microscope stage.

-

Locate a field of view with healthy, well-spread cells.

-

-

Image Acquisition:

-

Begin acquiring baseline images of the cells before adding this compound. Capture images at regular intervals (e.g., every 1-5 minutes) to establish a stable baseline of cytoskeletal dynamics.

-

Carefully add the pre-warmed this compound working solution to the imaging dish.

-

Continue acquiring images at the same intervals for the desired duration of the experiment (e.g., 1-4 hours) to monitor the dynamic changes in the actin cytoskeleton.

-

-

Data Analysis:

-

Analyze the time-lapse images to observe changes in cell morphology, stress fiber formation, and cell motility. Quantify changes in cellular features as required.

-

Experimental Workflow Diagram

Caption: A typical workflow for a live-cell imaging experiment using this compound.

Applications and Expected Results

The use of this compound in live-cell imaging can provide valuable insights into a variety of cellular processes:

-

Cytoskeletal Dynamics: As an inhibitor of MLCK, this compound is expected to disrupt the formation and maintenance of actin stress fibers, leading to changes in cell shape and adhesion.[9][10] Live-cell imaging can directly visualize these dynamic rearrangements of the cytoskeleton.

-

Cell Motility: By affecting the actin cytoskeleton, this compound can inhibit cell migration.[11] Time-lapse imaging allows for the tracking of individual cells and the quantification of migration parameters such as speed and directionality.

-

Apoptosis: this compound has been shown to induce apoptosis in various cell lines.[1][7] Live-cell imaging with fluorescent apoptosis reporters (e.g., caspase-3/7 sensors) can be used to monitor the induction and progression of apoptosis in real-time following treatment.

-

Cell Cycle: The compound can cause cell cycle arrest at the G1/S boundary.[1][8] While live-cell imaging of cell cycle progression often requires specific fluorescent reporters (e.g., FUCCI system), morphological changes associated with cell cycle arrest can sometimes be observed.

Troubleshooting

| Issue | Possible Cause | Solution |

| No observable effect | - Ineffective concentration of this compound.- Cell line is resistant.- Insufficient incubation time. | - Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time.- Confirm the activity of the this compound stock. |

| High cytotoxicity/cell death | - Concentration of this compound is too high.- Prolonged exposure. | - Lower the concentration of this compound.- Reduce the duration of the experiment. |

| Phototoxicity | - Excessive light exposure during imaging. | - Reduce the laser power or exposure time.- Decrease the frequency of image acquisition.- Use a more sensitive camera. |

| Precipitation of this compound in media | - Poor solubility at the working concentration. | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare the working solution immediately before use and ensure it is well-mixed. |

Conclusion

This compound is a potent pharmacological tool for the investigation of Ca2+/Calmodulin-dependent signaling pathways in living cells. The protocols and information provided in these application notes offer a framework for designing and executing live-cell imaging experiments to explore the dynamic cellular effects of this inhibitor. By carefully optimizing experimental conditions, researchers can gain valuable insights into the fundamental roles of calmodulin in various cellular functions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytoskeletal agents inhibit motility and adherence of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for W-7 Hydrochloride in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-7 Hydrochloride is a cell-permeable, reversible, and selective antagonist of calmodulin (CaM).[1][2][3] By binding to CaM, this compound inhibits the activity of CaM-dependent enzymes, such as Ca2+-calmodulin-dependent phosphodiesterase and myosin light chain kinase (MLCK).[1][2][3] This inhibition disrupts various cellular processes, leading to effects such as cell cycle arrest, apoptosis, and antitumor activity.[1][2][4] These properties make this compound a valuable tool for studying calcium signaling pathways and a potential candidate for therapeutic development.

This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on determining its optimal concentration for various experimental endpoints.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the function of calmodulin. Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular calcium sensor and modulator of a wide range of cellular processes. Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and regulate the activity of numerous target proteins.

This compound binds to the hydrophobic pocket of Ca2+/calmodulin, preventing it from activating its target enzymes. The primary targets with their corresponding IC50 values are listed below.

| Target Enzyme | IC50 (µM) |

| Ca2+-calmodulin-dependent phosphodiesterase | 28[1][3] |

| Myosin light chain kinase (MLCK) | 51[1][3] |

The inhibition of these and other calmodulin-dependent pathways leads to downstream effects on cell proliferation, cell cycle progression, and apoptosis.

Optimal Concentrations for Cell Culture Studies

The optimal concentration of this compound can vary significantly depending on the cell line and the specific biological effect being investigated. Below is a summary of reported effective concentrations for inducing cell cycle arrest and apoptosis, as well as IC50 values for cytotoxicity in various cancer cell lines.

Effective Concentrations for Biological Effects

| Cell Line | Biological Effect | Effective Concentration (µM) | Reference |

| Chinese hamster ovary (CHO-K1) | G1/S phase cell cycle arrest | 25 | [1] |

| Human multiple myeloma (RPMI 8226, U266, MM1.S) | G0/G1 phase cell cycle arrest | 40 | [4] |

| Human multiple myeloma (RPMI 8226, U266, MM1.S) | Apoptosis induction | 60 | [4] |

IC50 Values for Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RPMI 8226 | Multiple Myeloma | ~45-60 | [4] |

| U266 | Multiple Myeloma | ~45-60 | [4] |

| MM1.S | Multiple Myeloma | ~45-60 | [4] |

Note: It is crucial to perform a dose-response experiment for each new cell line and experimental condition to determine the optimal concentration of this compound. The tables above should be used as a starting point for designing these experiments.

Signaling Pathways Affected by this compound

This compound-mediated inhibition of calmodulin disrupts several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A simplified representation of these pathways is provided below.

Caption: Signaling pathways affected by this compound.

Experimental Workflow for Determining Optimal Concentration

A general workflow for determining the optimal concentration of this compound for your specific cell culture studies is outlined below.

Caption: Experimental workflow for optimal concentration determination.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and DMSO.

-

For a 10 mM stock solution in DMSO:

-

Dissolve 3.77 mg of this compound (MW: 377.33 g/mol ) in 1 mL of DMSO.

-

Vortex to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

-

For a 5 mM stock solution in water:

-

Dissolve 1.89 mg of this compound in 1 mL of sterile, deionized water.

-

Gentle warming may be required for complete dissolution.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store at -20°C in aliquots.

-

Note: When diluting the DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Cell Viability Assays

1. MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-